2-碘-3-硝基苄基溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

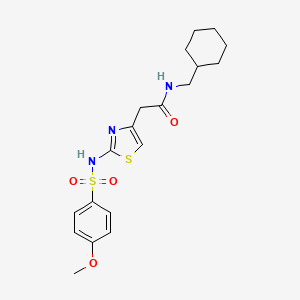

2-Iodo-3-nitrobenzyl bromide is a chemical compound with the CAS Number: 1261777-67-6 . It has a molecular weight of 341.93 . The IUPAC name for this compound is 1-(bromomethyl)-2-iodo-3-nitrobenzene .

Molecular Structure Analysis

The InChI code for 2-Iodo-3-nitrobenzyl bromide is 1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Iodo-3-nitrobenzyl bromide is a solid powder at ambient temperature .科学研究应用

超分子结构形成

2-碘-3-硝基苄基溴参与超分子结构的形成。碘代-N-(硝基苄基)苯胺的异构化合物,包括2-碘-3-硝基苄基溴的衍生物,表现出各种分子间相互作用。这些相互作用包括氢键、碘-硝基相互作用和芳香π-π堆积相互作用,有助于形成维度框架结构。此类结构在晶体工程和材料科学中具有重要意义,可用于开发具有特定性质的材料 (Glidewell、Low、Skakle、Wardell 和 Wardell,2004)。

超分子聚集模式

与2-碘-3-硝基苄基溴密切相关的碘代-N-(硝基苄基)苯胺的不同异构体表现出独特的超分子聚集模式。这些模式由氢键、碘-硝基相互作用和芳香π-π堆积相互作用的不同组合决定。研究这些模式对于理解控制分子组装的原理以及设计具有所需性质的超分子结构至关重要 (Glidewell、Low、Skakle、Wardell 和 Wardell,2002)。

电化学行为和催化活性

硝基苄基溴,包括4-硝基苄基溴,的电化学行为已得到研究,以了解其催化还原 CO2 的潜力。这些化合物还参与有机化合物的电合成,例如 4-硝基苯乙酸。了解这些化合物的电化学性质和催化活性对于开发 CO2 还原的有效催化剂和合成有价值的化学产品至关重要 (Mohammadzadeh、Zare、Khoshro、Ghobadi 和 Benvidi,2020)。

溶剂分解反应中的动力学研究

已对硝基苄基溴(包括邻硝基苄基溴)的溶剂分解进行动力学研究。这些研究提供了对反应机理以及不同取代基和溶剂体系对反应速率的影响的见解。此类研究对于理解苄基卤化物的溶剂分解行为以及设计具有改进速率和产率的反应非常重要 (Park、Rhu、Kyong 和 Kevill,2019)。

安全和危害

2-Iodo-3-nitrobenzyl bromide is classified under the GHS05 pictogram, indicating that it is corrosive . The compound has a signal word of “Danger” and has hazard statements including H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271, P260, and P280 .

作用机制

Target of Action

It’s known that benzyl bromides are generally involved in electrophilic aromatic substitution reactions .

Mode of Action

2-Iodo-3-nitrobenzyl bromide likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, replaces a group in a molecule, often a halogen . The nitro group in the compound is meta-directing, meaning it directs incoming groups to attach at the meta position .

Biochemical Pathways

It’s known that benzyl bromides can participate in various organic reactions, including free radical reactions and electrophilic aromatic substitutions .

Result of Action

The compound’s bromide and nitro groups can potentially undergo various chemical reactions, leading to changes in molecular structure and function .

Action Environment

The action, efficacy, and stability of 2-Iodo-3-nitrobenzyl bromide can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species . For instance, reactions involving this compound have been reported to occur at room temperature .

属性

IUPAC Name |

1-(bromomethyl)-2-iodo-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKXJTQCUOPBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-nitrobenzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)

![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)

![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)

![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)

![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)